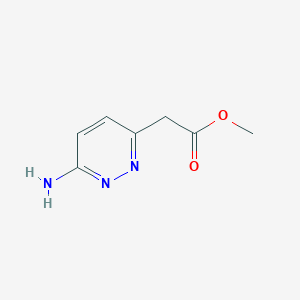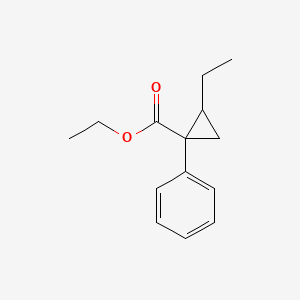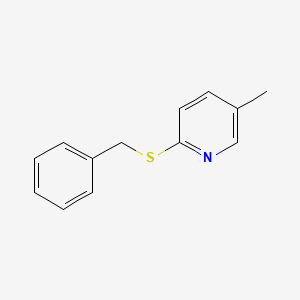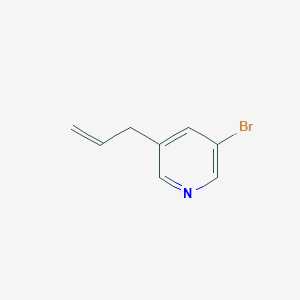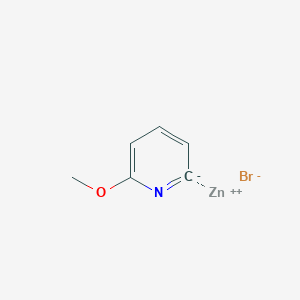
(4-tert-butylcyclohexyl) methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-tert-butylcyclohexyl) methanesulfonate is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a methanesulfonic acid group attached to a 4-tert-butyl-cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(4-tert-butylcyclohexyl) methanesulfonate can be synthesized through the esterification of methanesulfonic acid with 4-tert-butyl-cyclohexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 4-tert-butyl-cyclohexyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4-tert-butylcyclohexyl) methanesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to methanesulfonic acid and 4-tert-butyl-cyclohexanol in the presence of water and an acid or base catalyst.
Substitution: The sulfonic acid ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Substitution: Common nucleophiles include amines, alcohols, and thiols, and the reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Hydrolysis: Methanesulfonic acid and 4-tert-butyl-cyclohexanol.
Substitution: Depending on the nucleophile, products can include sulfonamides, sulfonate esters, and sulfonate thioesters.
Wissenschaftliche Forschungsanwendungen
(4-tert-butylcyclohexyl) methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed as a catalyst or catalyst precursor in certain organic reactions, such as esterification and alkylation.
Material Science: Investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of methanesulfonic acid 4-tert-butyl-cyclohexyl ester involves its ability to act as an electrophile in chemical reactions. The sulfonic acid ester group is highly reactive towards nucleophiles, facilitating various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanesulfonic acid methyl ester
- Methanesulfonic acid ethyl ester
- Methanesulfonic acid isopropyl ester
Uniqueness
(4-tert-butylcyclohexyl) methanesulfonate is unique due to the presence of the bulky 4-tert-butyl-cyclohexyl group, which imparts steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other methanesulfonic acid esters and can lead to different reaction outcomes and applications.
Eigenschaften
Molekularformel |
C11H22O3S |
|---|---|
Molekulargewicht |
234.36 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexyl) methanesulfonate |
InChI |
InChI=1S/C11H22O3S/c1-11(2,3)9-5-7-10(8-6-9)14-15(4,12)13/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
DMRFYSSPPNUNOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1CCC(CC1)OS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


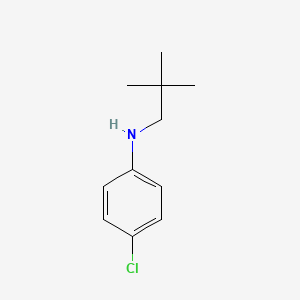


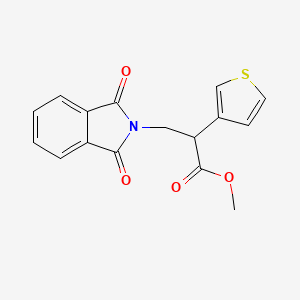

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxy-1,7-naphthyridin-2(1H)-one](/img/structure/B8565160.png)
![[2-(4-chlorophenyl)cyclohexen-1-yl]methanol](/img/structure/B8565166.png)
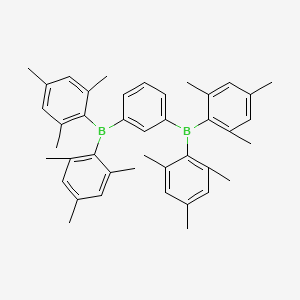
![4-(Methylthio)thieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B8565185.png)
